molecular formula C11H20O B085156 1-(3,3,5-Trimethylcyclohexyl)ethanone CAS No. 14886-22-7

1-(3,3,5-Trimethylcyclohexyl)ethanone

Cat. No.: B085156
CAS No.: 14886-22-7
M. Wt: 168.28 g/mol
InChI Key: ALVCXKYZMQCATP-UHFFFAOYSA-N
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Description

1-(3,3,5-Trimethylcyclohexyl)ethanone is an organic compound with the molecular formula C11H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,3,5-Trimethylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,3,5-trimethylcyclohexanol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3,3,5-Trimethylcyclohexyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 1-(3,3,5-trimethylcyclohexyl)ethanol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones with additional functional groups.

    Reduction: Formation of 1-(3,3,5-trimethylcyclohexyl)ethanol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)ethanone has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to various chemical transformations. The compound’s effects are mediated through pathways involving its functional groups and their interactions with other molecules.

Comparison with Similar Compounds

1-(3,3,5-Trimethylcyclohexyl)ethanone can be compared with other similar compounds such as:

    1-(3,3,5-Trimethylcyclohexyl)propan-1-one: Similar structure but with an additional carbon in the side chain.

    1-(3,3,5-Trimethylcyclohexyl)butan-1-one: Similar structure with a longer side chain.

    Cyclohexanone: Lacks the methyl substitutions and has different chemical properties.

The uniqueness of 1-(3,3,5-trimethylcyclohexyl)ethan-1-one lies in its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

14886-22-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)ethanone

InChI

InChI=1S/C11H20O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3

InChI Key

ALVCXKYZMQCATP-UHFFFAOYSA-N

SMILES

CC1CC(CC(C1)(C)C)C(=O)C

Canonical SMILES

CC1CC(CC(C1)(C)C)C(=O)C

14886-22-7

Origin of Product

United States

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